Pyrrolidonylethyl acrylate
Description
Pyrrolidonylethyl acrylate is an acrylate ester derivative featuring a pyrrolidone functional group. The pyrrolidone moiety, a five-membered lactam, imparts distinct polarity and hydrogen-bonding capabilities, enhancing solubility in polar solvents and improving compatibility with hydrophilic matrices. This compound is typically utilized in advanced polymer formulations, adhesives, and coatings, where its structural features contribute to adhesion, flexibility, and chemical resistance.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(12)13-7-6-10-5-3-4-8(10)11/h2H,1,3-7H2 |
InChI Key |
GCRIIVPDNWHODP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCN1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dicyclopentenyloxyethyl Acrylate
- CAS No.: 65983-31-5
- Molecular Formula : C₁₅H₂₀O₃
- Molar Mass : 248.3 g/mol
- Applications : General industrial uses, likely in coatings or adhesives due to its bulky dicyclopentenyl group, which may enhance thermal stability and reduce volatility.
- Safety : Requires stringent handling protocols, including immediate removal of contaminated clothing and medical consultation for respiratory exposure .
- Differentiation : The bicyclic structure of Dicyclopentenyloxyethyl acrylate contrasts with the polar pyrrolidone group in Pyrrolidonylethyl acrylate, suggesting differences in solubility and polymer compatibility.
2-(Dimethylamino)ethyl Acrylate
- CAS No.: Not explicitly provided (commonly 2439-35-6).
- Applications: Primarily used to synthesize cationic polymers for water treatment and paper industries. Its dimethylamino group enables quaternization, imparting positive charge to polymers .
- Reactivity : Combustible liquid with high reactivity due to the tertiary amine group.
Lauryl Acrylate 1214 (LA 1214)
- Key Features : Long aliphatic chain (C12–14) provides hydrophobicity, abrasion resistance, and flexibility to polymers.
- Applications : Ideal for coatings requiring low shrinkage and weatherability .
- Differentiation: The non-polar lauryl chain contrasts with this compound’s polar group, highlighting divergent applications—LA 1214 for hydrophobic coatings vs. Pyrrolidonylethyl for polar adhesive systems.
Ethyl Acrylate
- CAS No.: 140-88-5
- Molecular Formula : C₅H₈O₂
- Molar Mass : 100.12 g/mol
- Applications: Basic monomer for adhesives and plastics. High volatility and acute toxicity necessitate rigorous ventilation and personal protective equipment .
- Differentiation : Simpler structure and lower molar mass make Ethyl acrylate more volatile and hazardous compared to this compound, which likely has reduced volatility due to its larger, polar substituent.
Crosslinked Alkyl Acrylates (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer)
- Applications : Used in cosmetics as film-forming agents or rheology modifiers. Low chemical reactivity ensures safety in topical formulations .
- Differentiation : Crosslinked acrylates prioritize inertness, whereas this compound’s reactive ester group may favor applications requiring covalent bonding or post-polymerization modifications.
Research Findings and Data
Table 1: Comparative Analysis of Acrylate Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Pyrrolidonylethyl acrylate under controlled laboratory conditions?
- Methodological Answer : Synthesis typically involves radical polymerization or esterification reactions. For controlled conditions:
- Use a nitrogen atmosphere to prevent oxygen inhibition during radical-initiated polymerization .
- Employ catalysts like azobisisobutyronitrile (AIBN) at 60–70°C for optimal initiation efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track monomer conversion .
- Purify via column chromatography or distillation, ensuring solvent compatibility with the monomer’s polarity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the pyrrolidone ring (δ 2.2–3.5 ppm for methylene groups) and acrylate double bond (δ 5.8–6.4 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) stretching at ~1720 cm and C-O-C ester linkages at ~1250 cm .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210 nm, comparing retention times against certified standards .
Q. What safety protocols are critical when handling this compound in polymer chemistry experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for vapor mitigation .
- Ventilation : Ensure adequate airflow to avoid inhalation of volatile acrylate vapors, which may cause respiratory irritation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize radical polymerization conditions for this compound to achieve controlled molecular weight distributions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a central composite design to evaluate variables (e.g., initiator concentration, temperature) on molecular weight (MW). Use gel permeation chromatography (GPC) to measure MW distributions .
- Chain Transfer Agents (CTAs) : Introduce mercaptans (e.g., dodecanethiol) to regulate chain growth and reduce polydispersity .
- Kinetic Modeling : Use the Mayo equation to predict chain transfer effects and adjust CTAs proportionally .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in this compound copolymerization kinetics?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., via -NMR monomer consumption) with simulated kinetics (e.g., terminal model predictions). Discrepancies may indicate side reactions (e.g., cyclization) .
- Systematic Parameter Variation : Isolate variables (e.g., solvent polarity, comonomer ratios) to identify outliers. For example, polar solvents may stabilize transition states unaccounted for in models .
- Advanced Analytics : Employ mass spectrometry (MS) to detect unexpected oligomerization products influencing rate deviations .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in photoinitiated polymerization systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate ground-state geometries and frontier molecular orbitals to predict reactivity with photoinitiators (e.g., benzophenone derivatives) .
- Molecular Dynamics (MD) Simulations : Model diffusion-controlled reactions in UV-cured systems by simulating monomer mobility under varying crosslink densities .
- Machine Learning (ML) : Train models on existing kinetic datasets to predict conversion rates under novel light intensities or wavelength conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
